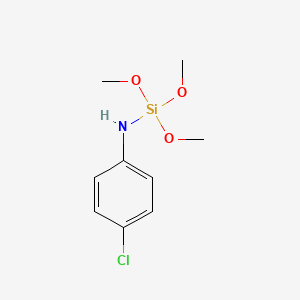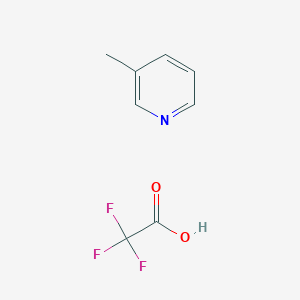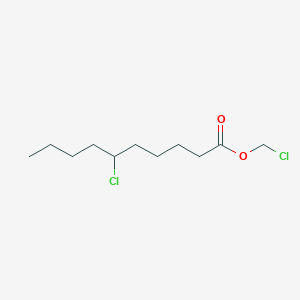
Chloromethyl 6-chlorodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl 6-chlorodecanoate is an organic compound with the molecular formula C11H21Cl2O2 It is a chlorinated ester, specifically a chloromethyl ester of 6-chlorodecanoic acid
準備方法
Synthetic Routes and Reaction Conditions
Chloromethyl 6-chlorodecanoate can be synthesized through the chloromethylation of 6-chlorodecanoic acid. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as a proton source .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Chloromethyl 6-chlorodecanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, leading to the formation of substituted derivatives.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to yield 6-chlorodecanoic acid and formaldehyde.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or various amines can be used under mild to moderate conditions.
Hydrolysis: Aqueous solutions of acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 6-Chlorodecanoic acid and formaldehyde.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives
科学的研究の応用
Chloromethyl 6-chlorodecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the modification of polymers to introduce chloromethyl groups, enhancing their reactivity and functionality.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays
作用機序
The mechanism of action of chloromethyl 6-chlorodecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the chloromethyl group .
類似化合物との比較
Similar Compounds
Chloromethyl 6-chloroundecanoate: Similar in structure but with an additional carbon in the alkyl chain.
Chloromethyl 6-chlorododecanoate: Similar in structure but with two additional carbons in the alkyl chain
Uniqueness
Chloromethyl 6-chlorodecanoate is unique due to its specific chain length and the presence of both chloromethyl and chloro groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
特性
CAS番号 |
80418-83-3 |
|---|---|
分子式 |
C11H20Cl2O2 |
分子量 |
255.18 g/mol |
IUPAC名 |
chloromethyl 6-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-6-10(13)7-4-5-8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChIキー |
MMRVINVMGHJPGW-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCCC(=O)OCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


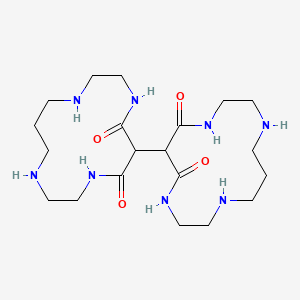
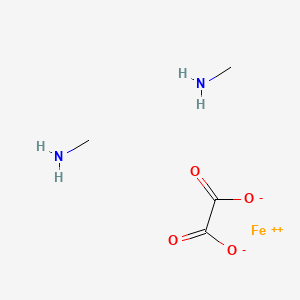
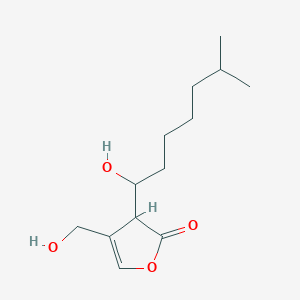
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
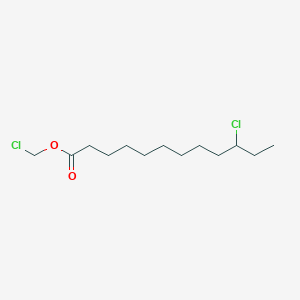
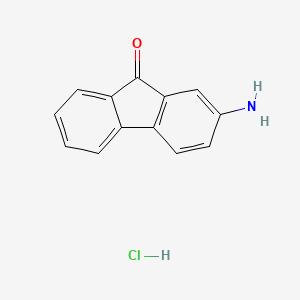
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
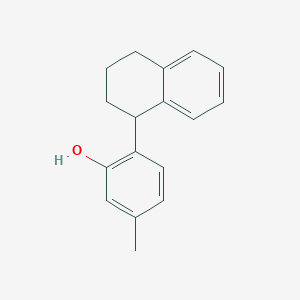
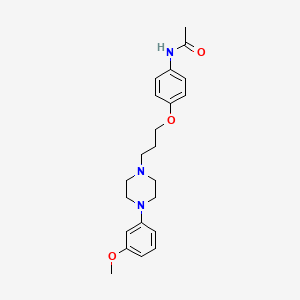

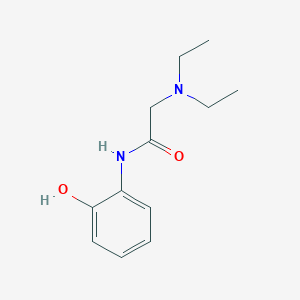
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
